molecular formula C17H17N5O3 B2587299 N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide CAS No. 1396683-98-9

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide

Cat. No.: B2587299
CAS No.: 1396683-98-9
M. Wt: 339.355
InChI Key: BFJZOJZNRGUHMJ-UHFFFAOYSA-N
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Description

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyridine ring, and a furan ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: Known for their broad range of biological activities.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

    Furan derivatives: Known for their aromaticity and reactivity.

Uniqueness

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-19-17(25-21-11)14-3-2-6-18-15(14)22-7-4-13(9-22)20-16(23)12-5-8-24-10-12/h2-3,5-6,8,10,13H,4,7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJZOJZNRGUHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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